molecular formula C15H16BrNO B2853641 {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine CAS No. 1095098-16-0

{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine

Cat. No.: B2853641
CAS No.: 1095098-16-0
M. Wt: 306.203
InChI Key: MRAVFDPXTDKUSM-UHFFFAOYSA-N
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Description

Chemical Structure & Properties {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine (CAS: 1095098-16-0) is a brominated aromatic amine with the molecular formula C₁₅H₁₆BrNO (MW: 306.2 g/mol). Its IUPAC name is 1-[4-bromo-2-(4-methylphenoxy)phenyl]-N-methylmethanamine. The structure features a central benzene ring substituted with a bromine atom at position 4, a 4-methylphenoxy group at position 2, and a methylamine (-CH₂NHCH₃) moiety at the benzylic position.

The bromine atom may serve as a reactive site for further functionalization. Potential applications are inferred from structurally related agrochemicals (e.g., tolfenpyrad in ), which utilize 4-methylphenoxy groups for pesticidal activity.

Properties

IUPAC Name

1-[4-bromo-2-(4-methylphenoxy)phenyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-11-3-7-14(8-4-11)18-15-9-13(16)6-5-12(15)10-17-2/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAVFDPXTDKUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine typically involves multiple steps. One common method starts with the bromination of 4-methylphenol to form 4-bromo-2-methylphenol. This intermediate is then subjected to a nucleophilic substitution reaction with 4-bromobenzyl chloride to yield 4-bromo-2-(4-methylphenoxy)benzyl bromide. Finally, the benzyl bromide derivative is reacted with methylamine to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Reduced aromatic compounds.

Scientific Research Applications

{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The bromine atom and the phenoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula MW (g/mol) Key Substituents Physical State Notable Features
{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine C₁₅H₁₆BrNO 306.2 4-Br, 2-(4-methylphenoxy), -CH₂NHCH₃ Oil High lipophilicity due to phenoxy
(4-Bromo-2-methylphenyl)methylamine C₉H₁₂BrN 214.1 4-Br, 2-CH₃, -CH₂NHCH₃ Not reported Simpler structure, lower MW
(2-Bromo-4-methoxy-phenyl)-methyl-amine C₈H₁₀BrNO 216.08 2-Br, 4-OCH₃, -CH₂NHCH₃ Not reported Methoxy group enhances polarity
[(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine C₁₁H₁₆BrFN₂ 285.1 3-Br, 4-F, -CH₂N(CH₃)₂CH₂CH₂ Not reported Fluorine increases electronegativity

Key Comparisons

Substituent Effects on Reactivity & Bioactivity Phenoxy vs. Methyl/Methoxy Groups: The 4-methylphenoxy group in the target compound contributes to greater steric bulk and lipophilicity compared to methyl () or methoxy () substituents. This may enhance membrane permeability in biological systems but reduce aqueous solubility . Bromine Position: Bromine at position 4 (target) vs. position 2 () alters electronic distribution. Para-substituted bromine in the target compound may stabilize negative charge in intermediates during nucleophilic substitution reactions.

Amine Functionality Methylamine (-CH₂NHCH₃): The target compound’s secondary amine contrasts with tertiary amines like [(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine (). Tertiary amines generally exhibit higher basicity and solubility in acidic environments due to protonation .

Molecular Weight & Physicochemical Properties The target compound’s higher MW (306.2 vs.

Agrochemical Relevance The 4-methylphenoxy group is shared with tolfenpyrad (), a pesticide targeting mitochondrial complex I. This structural motif may confer similar bioactivity in the target compound, though bromine’s role (vs. chlorine in tolfenpyrad) requires further study .

Biological Activity

The compound {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine is a novel organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a brominated phenyl group and a methylamine moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant case studies and research findings.

Structural Characteristics

The molecular structure of {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine can be summarized as follows:

  • Bromine Substitution : Enhances electron-withdrawing properties, potentially increasing the compound's reactivity.
  • Methylamine Moiety : May facilitate interactions with biological targets through hydrogen bonding.
  • Phenoxy Group : Contributes to the compound's lipophilicity, which is crucial for cell membrane penetration.

Antimicrobial Activity

Research indicates that compounds structurally similar to {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine exhibit promising antimicrobial properties. In vitro studies have shown that derivatives of this compound demonstrate significant activity against various bacterial strains. For instance, one study reported that related compounds achieved comparable antimicrobial activity to standard antibiotics such as norfloxacin and fluconazole .

CompoundActivity TypeTarget OrganismInhibition (%)
Compound AAntibacterialE. coli85%
Compound BAntifungalC. albicans75%
{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amineAntimicrobialVarious strainsTBD

Anticancer Activity

The anticancer potential of {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine has been evaluated using the MCF7 human breast adenocarcinoma cell line. The Sulforhodamine B (SRB) assay revealed that certain derivatives exhibited cytotoxic effects comparable to the standard chemotherapeutic agent 5-fluorouracil . This suggests that the compound may inhibit cancer cell proliferation effectively.

The biological activity of {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine is hypothesized to involve several mechanisms:

  • Enzymatic Interactions : The compound may act as a substrate or inhibitor for specific enzymes involved in microbial resistance mechanisms.
  • Membrane Disruption : Similar compounds have been shown to compromise bacterial cell membranes, leading to cell lysis .
  • Cell Cycle Arrest : The anticancer effects may involve interference with cell cycle progression in tumor cells.

Case Studies

Several studies have explored the biological implications of compounds related to {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine :

  • Antimicrobial Efficacy :
    • A study demonstrated that a related brominated phenyl derivative exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 8–16 μg/mL .
  • Cytotoxicity in Cancer Cells :
    • Research on similar compounds indicated that they could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .

Q & A

Q. Example Reaction Conditions :

ParameterDetails
SolventDichloromethane
BaseK₂CO₃
Temperature25–40°C
Reaction Time12–24 hours

Advanced Question: How can researchers optimize reaction yields using design of experiments (DOE)?

Answer:
DOE can systematically evaluate variables such as solvent polarity , base strength , and temperature . For example:

  • Solvent Screening : Compare yields in THF (low polarity) vs. DMF (high polarity) to assess nucleophilicity effects.
  • Base Optimization : Test NaH (strong base) vs. Et₃N (weak base) to minimize side reactions like over-alkylation.
  • Kinetic Profiling : Use in-situ FTIR or HPLC to monitor reaction progress and identify rate-limiting steps .

Data-Driven Example :
A study on analogous brominated amines achieved a 20% yield increase by switching from NaOH to K₂CO₃, reducing hydrolysis side products .

Basic Question: What chemical reactions are feasible for modifying {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine?

Answer:
Key reactions include:

  • Nucleophilic Aromatic Substitution : Replace the bromine atom with -OH, -CN, or -SH using CuI catalysis .
  • Oxidation : Convert the methylamine group to a nitroso or carbonyl derivative using KMnO₄ or CrO₃ .
  • Reduction : Hydrogenate the aromatic ring with H₂/Pd-C to study steric effects on reactivity .

Advanced Question: How can mechanistic studies resolve contradictions in reported reaction outcomes?

Answer:
Discrepancies in substitution rates (e.g., bromine vs. phenoxy group reactivity) can be addressed via:

Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify bond-breaking steps.

Computational Modeling : Use DFT calculations to map transition states and identify steric/electronic barriers (e.g., phenoxy group hindrance) .

Cross-Validation : Replicate conflicting studies under controlled conditions (e.g., inert atmosphere, exact stoichiometry) .

Basic Question: What analytical methods are recommended for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C4, methylphenoxy at C2).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (expected: ~320–330 g/mol).
  • HPLC : Purity assessment using a C18 column with UV detection at 254 nm .

Q. Typical NMR Data :

Protonδ (ppm)Multiplicity
CH₃ (methylamine)2.3–2.5Singlet
Aromatic H6.8–7.5Multiplet

Advanced Question: How can researchers design assays to study this compound’s interaction with biological targets?

Answer:

Receptor Binding Assays : Use radiolabeled (³H/¹⁴C) compound to quantify binding affinity (Kd) for serotonin or dopamine receptors, given structural similarities to psychoactive amines .

Enzyme Inhibition Studies : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability.

Cell-Based Assays : Measure cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays .

Q. Predicted Properties :

ParameterValue
logP3.2
H-bond donors1
PSA25 Ų

Basic Question: What are the compound’s solubility properties?

Answer:

  • High Solubility : In polar aprotic solvents (e.g., DMSO, DMF).
  • Low Solubility : In water or hexane. Adjust with co-solvents (e.g., 10% EtOH in water) for biological assays .

Advanced Question: How can researchers address discrepancies in biological activity data across studies?

Answer:

  • Batch Analysis : Verify compound purity (>95% by HPLC) and stereochemistry (if applicable).
  • Assay Standardization : Use common positive controls (e.g., ketanserin for 5-HT₂A binding) across labs.
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and cytotoxicity) .

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